1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine
CAS No.:
Cat. No.: VC18128716
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C10H16N2O/c1-10(2,11)7-8-4-5-12-9(6-8)13-3/h4-6H,7,11H2,1-3H3 |
| Standard InChI Key | RGRZVBIEYBHOSH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1=CC(=NC=C1)OC)N |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound’s structure consists of a pyridine ring—a six-membered aromatic heterocycle with one nitrogen atom—substituted at the 2-position with a methoxy group () and at the 4-position with a 2-methylpropan-2-amine moiety (). The pyridine ring provides aromatic stability and electron-deficient characteristics, while the methoxy group enhances lipophilicity and modulates electronic effects through resonance and inductive interactions. The tertiary amine group introduces basicity and hydrogen-bonding potential, critical for interactions with biological targets.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.25 g/mol | |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)-2-methylpropan-2-amine | |
| SMILES Notation | CC(C)(CC1=CC(=NC=C1)OC)N | |
| Canonical InChIKey | RGRZVBIEYBHOSH-UHFFFAOYSA-N |
Synthetic Methodologies and Optimization
Alkylation-Based Synthesis
The primary synthetic route involves alkylation of 2-methoxy-4-chloropyridine with 2-methylpropan-2-amine in DMF under basic conditions. The solvent’s high polarity and ability to stabilize transition states facilitate nucleophilic substitution at the 4-position of the pyridine ring. Typical reaction conditions include:
-
Temperature: 80–100°C
-
Base: Potassium carbonate () or sodium hydride ()
-
Reaction Time: 12–24 hours
Yields range from 60–75%, with impurities arising from over-alkylation or solvent decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/chloroform) enhances purity .
Palladium-Catalyzed Cross-Coupling
Alternative methods employ palladium catalysts for coupling pyridine derivatives with amine precursors. For instance, Suzuki-Miyaura coupling using aryl boronic acids and dichlorobis(triphenylphosphine)palladium(II) () has been explored, though yields remain moderate (30–50%) . Ligands like xantphos improve reaction efficiency by stabilizing palladium intermediates, as demonstrated in analogous syntheses .
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Alkylation in DMF | 60–75 | Scalable, minimal byproducts | High temperature required |
| Palladium Catalysis | 30–50 | Functional group tolerance | Costly catalysts, moderate yields |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (NAS) at the 4-position, particularly under acidic or basic conditions. For example, reaction with hydrazine () yields hydrazine derivatives, while treatment with thiols generates thioether analogs.
Oxidation and Reduction
The tertiary amine group is susceptible to oxidation with agents like hydrogen peroxide (), forming N-oxide derivatives. Conversely, catalytic hydrogenation () reduces the pyridine ring to piperidine, altering the compound’s aromaticity and biological activity.
Cross-Coupling Reactions
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and low solubility in water (), attributed to the methoxy group’s lipophilicity and the amine’s hydrophilicity.
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point range of 70–90°C, with decomposition above 200°C. The crystalline form is stable under inert atmospheres but hygroscopic in humid conditions.
Applications in Medicinal Chemistry and Beyond
Drug Discovery Scaffold
The compound serves as a precursor for antidepressants, antivirals, and anti-inflammatory agents. Derivatives with modified amine groups show enhanced blood-brain barrier (BBB) penetration, making them candidates for central nervous system (CNS) drugs.
Material Science and Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for transition metals (e.g., Cu(II), Pd(II)), forming complexes with applications in catalysis and nanotechnology .
Comparison with Structural Analogues
1-(4-Methoxyphenyl)-2-methylpropan-2-amine
This analogue replaces the pyridine ring with a methoxyphenyl group, increasing hydrophobicity () and altering receptor selectivity. While less potent in CNS targets, it exhibits stronger antimicrobial activity .
Table 3: Structural and Functional Comparison
| Property | 1-(2-Methoxypyridin-4-yl)-2-methylpropan-2-amine | 1-(4-Methoxyphenyl)-2-methylpropan-2-amine |
|---|---|---|
| Aromatic System | Pyridine | Benzene |
| 1.8 | 2.3 | |
| Primary Activity | CNS modulation | Antimicrobial |
Future Perspectives and Research Directions
Further studies should prioritize:
-
Mechanistic Elucidation: Detailed target identification via proteomics and crystallography.
-
Derivative Synthesis: Exploration of halogenated or fluorinated analogues to enhance bioavailability.
-
Toxicological Profiling: Long-term toxicity studies in mammalian models.
-
Industrial Scalability: Optimization of catalytic systems for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume